molecular formula C4H12N2OS B12965018 2-Methylpropane-2-sulfonimidamide

2-Methylpropane-2-sulfonimidamide

Cat. No.: B12965018
M. Wt: 136.22 g/mol
InChI Key: UJORJXPVSKUYPX-UHFFFAOYSA-N
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Description

2-Methylpropane-2-sulfonimidamide is an organosulfur compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various fields. This compound belongs to the class of sulfonimidamides, which are characterized by the presence of a sulfonyl group bonded to an imidamide group. The structure of this compound includes a tetrahedral sulfur center, making it a versatile building block in organic synthesis.

Preparation Methods

The synthesis of 2-Methylpropane-2-sulfonimidamide typically involves the reaction of sulfur-containing reagents with amines. One common method is the oxidative coupling of thiols and amines, which can be achieved using various oxidizing agents such as hydrogen peroxide or iodine. The reaction conditions often require the presence of a base and a solvent like acetonitrile to facilitate the formation of the sulfonimidamide bond .

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of hypervalent iodine-mediated amination has also been explored as a key step in the synthesis, providing a modular and efficient route to the compound .

Chemical Reactions Analysis

2-Methylpropane-2-sulfonimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is susceptible to oxidation under acidic conditions, leading to the formation of sulfonamides. Common oxidizing agents used in these reactions include hydrogen peroxide and peracids .

Reduction reactions of this compound can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of sulfonamides or sulfinamides, depending on the reaction conditions .

Substitution reactions involving this compound often occur at the nitrogen or sulfur centers. For example, the compound can react with alkyl halides to form N-alkyl sulfonimidamides. These reactions are usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide .

Scientific Research Applications

2-Methylpropane-2-sulfonimidamide has found applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of other sulfur-containing compounds, such as sulfoximines and sulfonamides .

In biology and medicine, this compound derivatives have been investigated for their potential as drug candidates. These compounds exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The unique structure of this compound allows for the design of molecules with improved pharmacokinetic and pharmacodynamic profiles.

In the industrial sector, this compound is used as a precursor for the production of polymers and other advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block for the development of new materials with tailored properties .

Mechanism of Action

The mechanism of action of 2-Methylpropane-2-sulfonimidamide and its derivatives is primarily based on their ability to interact with specific molecular targets and pathways. The sulfonimidamide group can form hydrogen bonds and electrostatic interactions with biological macromolecules, such as proteins and nucleic acids .

In medicinal chemistry, this compound derivatives have been shown to inhibit enzymes involved in key metabolic pathways, such as proteases and kinases. These interactions can lead to the modulation of cellular processes, resulting in therapeutic effects .

Comparison with Similar Compounds

2-Methylpropane-2-sulfonimidamide can be compared with other similar compounds, such as sulfonamides, sulfoximines, and sulfinimides. While all these compounds contain a sulfur atom bonded to nitrogen, they differ in their chemical structures and reactivity.

    Sulfonamides: These compounds have a sulfonyl group bonded to an amine group.

    Sulfoximines: These compounds contain a sulfinyl group bonded to an imine group.

    Sulfinimides: These compounds have a sulfinyl group bonded to an imide group.

The uniqueness of this compound lies in its tetrahedral sulfur center and the presence of both sulfonyl and imidamide groups, which provide a versatile platform for chemical modifications and applications .

Properties

Molecular Formula

C4H12N2OS

Molecular Weight

136.22 g/mol

IUPAC Name

2-(aminosulfonimidoyl)-2-methylpropane

InChI

InChI=1S/C4H12N2OS/c1-4(2,3)8(5,6)7/h1-3H3,(H3,5,6,7)

InChI Key

UJORJXPVSKUYPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=N)(=O)N

Origin of Product

United States

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